6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
Molecular Formula |
C8H9N3O |
|---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
6-methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H9N3O/c1-6-9-10-8-4-3-7(12-2)5-11(6)8/h3-5H,1-2H3 |
InChI Key |
JONYBLJFABUKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
The synthesis often begins with substituted pyridine derivatives and hydrazine derivatives, which serve as building blocks for the triazole ring formation. Typical starting materials include:
- 3-Methoxypyridine derivatives or 6-methoxypyridine precursors.
- Methyl-substituted hydrazines or methylated heterocycles.
- Appropriate halogenated or esterified intermediates to facilitate ring closure.
Formation of the Triazolo[4,3-a]pyridine Core
The triazolo ring is formed by cyclization reactions involving hydrazine or hydrazide intermediates reacting with pyridine derivatives bearing suitable leaving groups (e.g., halogens, esters). The process generally involves:
- Reacting a hydrazinyl pyridine derivative with an aldehyde or ketone to form a hydrazone intermediate.
- Cyclization under dehydrating conditions to close the triazole ring fused to the pyridine.
Specific Reaction Conditions
According to patent literature (CN105452245B and WO2014210042A2), the preparation involves:
- Use of phosphorus(V) dehydrating agents (e.g., phosphorus oxychloride) to promote cyclization.
- Reaction under controlled temperature (often 80–120 °C) in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
- Optional use of bases (e.g., triethylamine) to neutralize acids formed during the reaction.
- Acidification steps to form salts or hydrate forms for purification.
Example Synthetic Route Summary
Research Findings and Optimization
Yield and Purity
- Yields reported in patent documents range from moderate to high (60–85%), depending on the scale and purity requirements.
- Purification by salt formation (e.g., camphorsulfonic acid salts) improves crystallinity and stability.
- Hydrate formation under controlled pH and water content enhances product handling.
Stereochemistry Considerations
- The compound may exist as stereoisomers if chiral centers are present.
- Stereospecific synthesis methods are described, involving chiral starting materials or resolution techniques.
- Enantiomeric purity can be achieved through chiral chromatography or asymmetric synthesis.
Comparative Analysis of Preparation Methods
| Feature | Method A (CN105452245B) | Method B (WO2014210042A2) |
|---|---|---|
| Starting materials | 3-(2-Methoxyethoxy)-1,6-naphthyridin-5-one | 4-Amino-2-alkoxypyridine derivatives |
| Key reagents | Phosphorus(V) dehydrating agent, bases | Thiophosphetane compounds, acids |
| Reaction temperature | 80–120 °C | Mild to moderate heating |
| Cyclization approach | Dehydrative cyclization | Hydrazone formation followed by ring closure |
| Yield range | 65–85% | 60–80% |
| Purification | Salt formation, recrystallization | Acid/base treatment, chromatography |
| Stereochemical control | Possible via chiral precursors | Optional chiral resolution |
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole or pyridine rings .
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, it binds to the receptor and inhibits its activity, leading to downstream effects on gene expression. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, it interferes with the signaling pathways mediated by these enzymes, resulting in therapeutic effects .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Position and Planarity
- 6-Methoxy-3-methyl derivative : The methoxy group at position 6 and methyl at position 3 introduce steric and electronic effects. The fused triazolopyridine core remains planar, as seen in related structures (e.g., 3-(pyridin-4-yl)-triazolopyridine), which adopt a planar conformation with bond lengths indicating conjugation (C8–N9: 1.36–1.40 Å) .
- 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine: Bromine at position 6 increases molecular weight (C₇H₆BrN₃; 228.05 g/mol) and polarizability compared to the methoxy analog.
Hydrogen Bonding and Solubility
- The methoxy group in 6-Methoxy-3-methyl may participate in hydrogen bonding (e.g., O–H···N interactions), as observed in triazolopyridines with water molecules in crystal lattices .
- In contrast, sulfonamide derivatives (e.g., 8-(piperidin-1-ylsulfonyl)-triazolopyridines) exhibit enhanced solubility due to polar sulfonyl groups, whereas brominated analogs are less soluble .
Antifungal Activity
- 6-Methoxy-3-methyl: Not directly tested, but conformationally similar compounds (e.g., 4c and 4k in ) show that perpendicular orientation of substituents relative to the triazolopyridine ring enhances antifungal activity. Methoxy’s electron-donating nature may improve binding to fungal cytochrome P450 enzymes .
- 6-Bromo-3-methyl : Bromine’s electronegativity may reduce antifungal efficacy compared to methoxy due to poorer hydrogen bonding .
CNS Modulation
- 3-Methyl-6-(3-pyridinyl) : In pentylenetetrazole-induced seizure models, 75% protection was observed at 25 mg/kg, highlighting the importance of methyl and aryl substituents in CNS activity .
Antimalarial and Anticancer Activity
- Sulfonamide derivatives (e.g., 15a–15e) with piperidinyl/pyrrolidinyl groups show antimalarial IC₅₀ values <1 µM, whereas methoxy-substituted triazolopyridines may lack this activity due to reduced electrophilicity .
- Triazolopyridines with trifluoromethyl groups (e.g., OXS000275) demonstrate anticancer activity via tubulin binding, a mechanism less likely in methoxy analogs .
Physicochemical Properties
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Biological Activity Highlights |
|---|---|---|---|---|
| 6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | C₉H₁₀N₃O | 176.20 | 6-OCH₃, 3-CH₃ | Potential CNS modulation, antifungal |
| 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | C₇H₆BrN₃ | 228.05 | 6-Br, 3-CH₃ | Halogen bonding, lower solubility |
| 3-Methyl-6-(3-pyridinyl)-[1,2,4]triazolo[4,3-a]pyridine | C₁₁H₁₀N₄ | 198.22 | 3-CH₃, 6-pyridinyl | 75% seizure protection at 25 mg/kg |
| 8-(Piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15a) | C₁₄H₁₇N₅O₂S | 325.38 | 8-SO₂-piperidine | Antimalarial (IC₅₀ <1 µM) |
Biological Activity
6-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (CAS: 1892750-94-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and the structure-activity relationships (SAR) that inform its pharmacological properties.
- Molecular Formula : C8H9N3O
- Molecular Weight : 163.18 g/mol
- Purity : ≥95%
Synthesis
The synthesis of this compound involves several steps of chemical reactions including hydrazine condensation and cyclization processes. The details of these synthetic pathways are crucial for understanding the compound's availability and modification for enhanced biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazolo derivatives. For instance, compounds containing the [1,2,4]triazolo structure have shown significant inhibition against c-Met kinase and other oncogenic pathways.
- Case Study : A series of triazolo derivatives were evaluated for their inhibitory effects on the c-Met kinase in various cancer cell lines. One promising derivative exhibited an IC50 value of 26 nM against c-Met and demonstrated potent antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.98 to 1.28 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of triazolo derivatives have also been explored. Compounds similar to this compound have shown significant inhibition of COX-2 activity.
- Research Findings : In vitro studies reported IC50 values for COX-2 inhibition at around 0.04 µmol, comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazolo derivatives. Variations in substituents on the triazole ring significantly affect both potency and selectivity.
| Compound | Substituent | Biological Activity | IC50 Value |
|---|---|---|---|
| This compound | Methoxy | Antitumor | 26 nM (c-Met) |
| Compound A | Furyl | Anti-inflammatory | 0.04 µmol (COX-2) |
| Compound B | Thiophenyl | Moderate activity | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
